molecular formula C25H30N4O6 B12035480 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile

2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile

Cat. No.: B12035480
M. Wt: 482.5 g/mol
InChI Key: KBHPWCWJYOWBDW-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their assembly into the final product. Common reagents used in these reactions include various amines, aldehydes, and nitriles, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Biological Activity

2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile (commonly referred to as compound L186295) is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of compound L186295 is C24H28N4O5C_{24}H_{28}N_{4}O_{5} with a molecular weight of approximately 452.51 g/mol. Its structure features a pyrano-pyridine framework, which is known for various biological activities including anti-cancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of L186295. It exhibits significant antiproliferative effects against several cancer cell lines:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells. In particular, it demonstrated an IC50 value comparable to established chemotherapeutics like combretastatin A-4 (CA-4), which is known for its potent anti-cancer activity.
  • Cell Line Studies : In vitro studies indicated that L186295 effectively inhibited the growth of various cancer cell lines including:
    • MDA-MB-231 (breast cancer)
    • HL-60 (human myeloid leukemia)
    • A549 (lung cancer)
    The compound showed GI50 values ranging from <0.01 µM to 0.229 µM across different cell lines, indicating strong antiproliferative activity .
Cell LineGI50 Value (µM)
MDA-MB-2310.229
HL-60<0.01
A5490.56

Apoptosis Induction

L186295 has been associated with the induction of apoptosis in treated cells. Mechanistic studies revealed:

  • Increased activation of caspase-3 and PARP cleavage.
  • Enhanced expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of L186295 can be attributed to specific structural features:

  • Morpholine Group : The presence of the morpholine moiety appears to enhance solubility and bioavailability.
  • Trimethoxyphenyl Substituent : This group is critical for the observed anticancer activity, as modifications here significantly affect potency.

Case Studies

A notable study published in MDPI evaluated various derivatives of pyrano-pyridine compounds, including L186295. The results demonstrated that derivatives with similar structures exhibited varying degrees of cytotoxicity against multiple cancer cell lines . The findings support the hypothesis that structural modifications can lead to enhanced biological activity.

Properties

Molecular Formula

C25H30N4O6

Molecular Weight

482.5 g/mol

IUPAC Name

2-amino-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C25H30N4O6/c1-15-11-18-22(25(30)29(15)6-5-28-7-9-34-10-8-28)21(17(14-26)24(27)35-18)16-12-19(31-2)23(33-4)20(13-16)32-3/h11-13,21H,5-10,27H2,1-4H3

InChI Key

KBHPWCWJYOWBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCN4CCOCC4

Origin of Product

United States

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